Diisobutylcarbinol-13C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

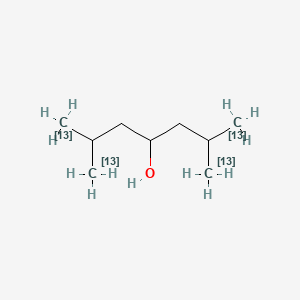

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-di((113C)methyl)(1,7-13C2)heptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-7(2)5-9(10)6-8(3)4/h7-10H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQPUEQDBSPXTE-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C([13CH3])CC(CC([13CH3])[13CH3])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diisobutylcarbinol 13c4

Spectroscopic Verification of 13C Enrichment

13C NMR Spectroscopy: This is a definitive method for confirming the presence and location of the 13C labels. rsc.org In the 13C NMR spectrum of Diisobutylcarbinol-13C4, the signals corresponding to the four labeled carbon atoms will exhibit significantly enhanced intensity compared to a spectrum of the unlabeled compound. acs.orgresearchgate.net Furthermore, the presence of 13C-13C spin-spin coupling can be observed, providing direct evidence of the connectivity between the labeled carbons. researchgate.net The chemical shifts of the carbon atoms in the molecule are influenced by their local electronic environment. For this compound, the spectrum would be expected to show distinct signals for the different carbon environments within the molecule. The use of advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can further aid in distinguishing between CH, CH₂, and CH₃ groups. magritek.com

| Carbon Atom Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C4 (CH-OH) | ~70-75 | Deshielded due to the electronegative oxygen atom. |

| C3, C5 (CH₂) | ~45-50 | Adjacent to the carbinol carbon. |

| C2, C6 (CH) | ~25-30 | Part of the isobutyl groups. |

| C1, C7, C8, C9 (CH₃) | ~20-25 | Methyl carbons of the isobutyl groups. |

Purity Assessment for Research Applications

For this compound to be utilized effectively in research, particularly as an internal standard in quantitative analyses, its chemical and isotopic purity must be rigorously assessed. lgcstandards.comscispace.comszabo-scandic.com

Chemical Purity: The chemical purity is a measure of the percentage of the desired compound in the sample, exclusive of any isotopic variants or other chemical impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this assessment. pharma-industry-review.com These methods separate the components of a mixture, and detectors such as Flame Ionization Detection (FID) or UV-Vis spectroscopy quantify the relative amounts of each component. For a high-quality research-grade standard, the chemical purity is typically expected to be ≥98%.

Isotopic Purity: Isotopic purity refers to the percentage of the labeled molecules that contain the desired number of isotopic labels (in this case, four 13C atoms). This is a critical parameter for internal standards to ensure accurate quantification in isotope dilution mass spectrometry. chromatographyonline.comresearchgate.net GC-MS is the method of choice for determining isotopic purity. nih.gov By analyzing the ion abundances in the mass spectrum, the proportion of the 13C4-labeled species relative to molecules with fewer or no labels (M+0, M+1, M+2, etc.) can be determined. A high isotopic enrichment, often ≥99 atom % 13C, is desirable for research applications. pharma-industry-review.com

| Parameter | Analytical Method | Typical Specification |

|---|---|---|

| Chemical Purity | HPLC, GC-FID | ≥98% |

| Isotopic Purity (Enrichment) | GC-MS | ≥99 atom % 13C |

| Structural Confirmation | ¹H NMR, ¹³C NMR, MS | Consistent with the structure of this compound |

Diisobutylcarbinol 13c4 As an Internal Standard in Quantitative Analytical Chemistry

Theoretical Foundations of Internal Standards in Mass Spectrometry

The use of an internal standard is a cornerstone of accurate quantification in analytical chemistry, designed to correct for variations that can occur during sample preparation and analysis. epfl.ch In mass spectrometry-based methods, Stable Isotope Labeled Internal Standards (SIL-IS) are considered the gold standard for achieving the highest levels of accuracy and precision. github.iochromatographyonline.com

A SIL-IS, such as Diisobutylcarbinol-13C4, is a form of the target analyte that has one or more of its atoms (commonly ²H, ¹³C, or ¹⁵N) replaced with a heavy stable isotope. epfl.chosti.gov The ideal SIL-IS has chemical and physical properties that are virtually identical to the native analyte. nih.gov This similarity ensures that the SIL-IS and the analyte behave in the same manner during every step of the analytical process, including extraction, derivatization, and chromatographic separation. youtube.com

When a known quantity of the SIL-IS is added to a sample at the beginning of the workflow, it acts as a surrogate for the analyte. nih.gov Any loss of the analyte during sample processing will be mirrored by a proportional loss of the SIL-IS. nih.gov Because the mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio, the ratio of their signals is used for quantification. epfl.ch This ratio remains constant even if the absolute signal intensity fluctuates due to sample loss, thereby correcting for procedural errors and improving the reliability of the measurement. nih.gov The use of ¹³C-labeled standards, like this compound, is often preferred over deuterium (B1214612) (²H) labeled standards, as the latter can sometimes exhibit slight differences in chromatographic retention time (an isotope effect), which can compromise co-elution and, consequently, accurate compensation. osti.govgcms.cz

Matrix effects are a significant challenge in quantitative mass spectrometry, especially when analyzing complex samples like biological fluids or environmental extracts. youtube.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. researchgate.netpreprints.org This can cause the analyte's signal to be artificially low or high, leading to inaccurate quantification. youtube.com

A SIL-IS is the most effective tool to compensate for matrix effects. preprints.orgresearchgate.net Because the SIL-IS (e.g., this compound) and the native analyte (Diisobutylcarbinol) have nearly identical physicochemical properties, they co-elute from the chromatography column and experience the same degree of matrix-induced ion suppression or enhancement at the same retention time. osti.govpreprints.org While the absolute signal of both the analyte and the internal standard may be affected, the ratio of their signals remains constant and accurate. osti.gov This allows for reliable quantification even in the presence of significant and variable matrix effects from sample to sample. osti.govpreprints.org Similarly, a SIL-IS corrects for fluctuations in instrument performance, such as variations in ionization efficiency or detector sensitivity over time, as both the analyte and the standard are affected equally. epfl.chchromatographyonline.com

Method Development for this compound as an Internal Standard

Developing a robust analytical method using this compound as an internal standard requires careful optimization of the chromatographic and mass spectrometric conditions to ensure accuracy, sensitivity, and selectivity.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Diisobutylcarbinol. sigmaaldrich.com When coupled with a SIL-IS like this compound, it provides a highly reliable platform for quantitative analysis. copernicus.orgnih.gov Method development involves optimizing the separation of the analyte from other matrix components and setting up the mass spectrometer to detect both the analyte and the internal standard with high specificity.

The primary goal of optimizing GC parameters is to achieve a sharp, symmetrical peak for Diisobutylcarbinol that is well-separated from other potential interferences in the sample matrix, while ensuring it co-elutes with its labeled internal standard, this compound. Key parameters to optimize include the GC column, temperature program, and carrier gas flow rate. pharmaffiliates.comscielo.br

Stationary Phase: The choice of the GC column's stationary phase is critical. pharmaffiliates.com For a moderately polar alcohol like Diisobutylcarbinol, a mid-polarity phase, such as one containing a percentage of phenyl or cyanopropyl functional groups (e.g., a "5-type" or "624-type" phase), is often suitable.

Temperature Program: A temperature gradient is typically employed to ensure good peak shape and efficient elution. chromatographyonline.com An initial low temperature allows for focusing of the analytes at the head of the column, followed by a temperature ramp to elute the compounds in a reasonable time. The ramp rate and final temperature are adjusted to achieve the desired separation. chromatographyonline.com

Carrier Gas Flow Rate: The linear velocity of the carrier gas (usually helium) affects both separation efficiency and analysis time. It is optimized to achieve the best balance between resolution and speed.

A hypothetical set of optimized GC parameters for the analysis of Diisobutylcarbinol is presented below.

Table 1: Example Optimized GC Parameters for Diisobutylcarbinol Analysis

| Parameter | Value | Purpose |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Provides good resolution for semi-volatile compounds. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |

| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for column efficiency and peak shape. |

| Oven Program | Initial 50°C (hold 2 min), ramp 10°C/min to 200°C, hold 5 min | Separates analyte from solvent and other matrix components. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS. |

For quantitative analysis, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode rather than full scan mode. In SIM mode, the instrument is set to detect only a few specific m/z values corresponding to characteristic fragment ions of the analyte and the internal standard. scielo.br This approach dramatically increases sensitivity and selectivity by reducing background noise and ignoring irrelevant ions from the matrix.

The selection of ions for SIM is based on the mass spectra of Diisobutylcarbinol and this compound. The most abundant and specific ions are chosen. For quantification, a primary "quantifier" ion is selected for the analyte and another for the internal standard. "Qualifier" ions are also monitored at their expected abundance ratios to the quantifier ion to provide confident identification and confirm the absence of interferences. scielo.br

An Extracted-Ion Chromatogram (EIC or XIC) is then generated by plotting the intensity of a specific m/z over time. epfl.chgithub.io The area under the peak in the EIC for the analyte's quantifier ion is divided by the area under the peak in the EIC for the internal standard's quantifier ion. This ratio is then used to determine the concentration of the analyte from a calibration curve.

Table 2: Hypothetical SIM Ions for Diisobutylcarbinol and this compound

| Compound | Role | m/z | Ion Type |

| Diisobutylcarbinol | Quantifier | 87 | [M-C₃H₇]⁺ |

| (MW: 144.25) | Qualifier | 57 | [C₄H₉]⁺ |

| Qualifier | 43 | [C₃H₇]⁺ | |

| This compound | Quantifier | 91 | [M-¹³C₄H₉]⁺ |

| (MW: 148.23) | Qualifier | 61 | [¹³C₄H₉]⁺ |

Note: The m/z values are illustrative and based on likely fragmentation patterns. The +4 Da mass shift in the fragments of the internal standard reflects the incorporation of four ¹³C atoms.

Validation of Analytical Methods Employing this compound

Precision and Accuracy Assessments

Precision and accuracy are fundamental parameters in the validation of any quantitative analytical method. Precision refers to the closeness of repeated measurements to each other, while accuracy indicates the closeness of a measured value to a known or true value. The use of this compound is expected to yield high levels of both precision and accuracy by compensating for matrix effects and procedural losses.

Precision is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Repeatability is assessed by analyzing replicate samples under the same operating conditions over a short period. Intermediate precision is determined by conducting the analysis on different days, with different analysts, or using different equipment. The precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). In methods employing this compound, the ratio of the analyte's response to the internal standard's response is used for quantification, which significantly minimizes variations.

Accuracy is determined by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples or certified reference materials) and comparing the measured concentration to the true concentration. The accuracy is often expressed as the percentage recovery. The co-elution and similar ionization behavior of this compound with the unlabeled analyte ensure that any suppression or enhancement of the signal due to the sample matrix affects both compounds equally, leading to highly accurate results. pharmaffiliates.com Studies comparing 13C-labeled internal standards to deuterated (2H-labeled) standards have shown that 13C-labeled compounds are generally superior, as they are less prone to isotopic effects that can alter chromatographic retention times and mass spectral fragmentation. gmpinsiders.com

Illustrative Research Findings:

Table 1: Illustrative Precision and Accuracy Data for the Quantification of Diisobutylcarbinol using this compound Internal Standard

| Spiked Concentration (ng/mL) | Intra-Assay Precision (n=6, RSD %) | Inter-Assay Precision (n=18, RSD %) | Accuracy (Recovery %) |

|---|---|---|---|

| 5.0 | 4.5 | 6.2 | 103.5 |

| 50 | 3.1 | 4.8 | 98.7 |

| 500 | 2.5 | 3.9 | 101.2 |

Limit of Detection and Limit of Quantitation Considerations

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics that define the lower limits of an analytical method's capabilities.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated operational conditions of the method.

The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N), where the LOD is typically defined as an S/N of 3:1, and the LOQ as an S/N of 10:1. Alternatively, these limits can be calculated from the standard deviation of the response of blank samples. chromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound can indirectly improve the reliability of LOD and LOQ estimations. By providing a stable reference signal, the internal standard helps to distinguish low-level analyte signals from baseline noise, especially in complex matrices. chromforum.org The enhanced precision and accuracy at low concentrations, afforded by the internal standard, allow for more confident establishment of the LOQ.

Illustrative Detection Limits:

The following table provides hypothetical LOD and LOQ values for a method utilizing this compound. These values are highly dependent on the sample matrix and the instrumentation used.

Table 2: Illustrative Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Concentration (ng/mL) | Basis for Determination |

|---|---|---|

| Limit of Detection (LOD) | 0.5 | Signal-to-Noise Ratio > 3 |

| Limit of Quantitation (LOQ) | 1.5 | Signal-to-Noise Ratio > 10, with RSD < 20% |

Applications of Diisobutylcarbinol 13c4 in Mechanistic and Metabolic Research

Stable Isotope Tracer Studies in Biological Systems (Non-Human)

Stable isotope tracers are invaluable tools for in vivo kinetic studies of metabolism in animal models. These non-radioactive isotopes allow for the quantitative assessment of the dynamic nature of metabolic pathways under various physiological conditions. By introducing a labeled compound like Diisobutylcarbinol-13C4 into a biological system, researchers can trace its absorption, distribution, metabolism, and excretion with high precision.

Studies in animal models, particularly rats, have been crucial in understanding the in vivo behavior of Diisobutylcarbinol. A comparative metabolism and pharmacokinetics study of DIBC and Diisobutyl ketone (DIBK) in male Sprague-Dawley rats revealed significant insights into their metabolic relationship. nih.gov

A key finding from in vivo studies is the metabolic interconversion of Diisobutylcarbinol and Diisobutyl ketone. nih.govmedchemexpress.com When DIBC is administered, it can be oxidized to DIBK, and conversely, DIBK can be reduced to DIBC. nih.govresearchgate.net This reversible metabolic step is a common feature for many secondary alcohols and their corresponding ketones. researchgate.net The use of a labeled tracer like this compound would enable precise quantification of the rates of this interconversion in various tissues.

Research in male Sprague-Dawley rats demonstrated that both DIBC and DIBK are well absorbed after oral administration. nih.gov The metabolic interplay between these two compounds is a central aspect of their shared metabolic pathways. nih.govsmolecule.com This interconversion is significant as the toxicological profile of a substance can be influenced by the metabolic formation of other compounds.

The primary metabolic pathway for both Diisobutylcarbinol and Diisobutyl ketone in rats involves hydroxylation. nih.gov The major metabolites identified in the blood are monohydroxylated forms of both compounds. nih.gov Specifically, the hydroxylation occurs at the σ and σ-1 positions of the alkyl chains. nih.gov This indicates that the initial steps of DIBC metabolism are oxidative. Following hydroxylation, these metabolites can undergo further conjugation reactions, such as glucuronidation, to facilitate their elimination from the body. nih.govresearchgate.net Studies on similar compounds suggest that these conjugated metabolites are then likely eliminated in the bile. nih.govresearchgate.net

Table 1: Identified Metabolites of Diisobutylcarbinol (DIBC) and Diisobutyl Ketone (DIBK) in Rat Blood

| Parent Compound | Metabolite | Type of Transformation |

| Diisobutylcarbinol (DIBC) | Diisobutyl Ketone (DIBK) | Oxidation |

| Diisobutyl Ketone (DIBK) | Diisobutylcarbinol (DIBC) | Reduction |

| Diisobutylcarbinol (DIBC) | Monohydroxylated DIBC | Hydroxylation |

| Diisobutyl Ketone (DIBK) | Monohydroxylated DIBK | Hydroxylation |

| This table is based on findings from a comparative metabolism study in male Sprague-Dawley rats. nih.gov |

In vitro systems, such as liver microsomes and hepatocytes, are instrumental in dissecting the specific enzymatic processes involved in the metabolism of xenobiotics. oup.comnih.gov While specific in vitro studies on Diisobutylcarbinol are limited, the known metabolic pathways of similar secondary alcohols and ketones allow for informed predictions about its biotransformation.

The biotransformation of Diisobutylcarbinol in vitro would likely mirror the pathways observed in vivo. The principal reactions would be oxidation to Diisobutyl ketone and hydroxylation of the alkyl side chains. nih.govacs.org In vitro systems allow for the systematic study of these pathways by incubating the compound with specific cellular fractions or cell lines. oup.com For instance, liver microsomes are rich in cytochrome P450 enzymes and can be used to study oxidative metabolism, while the cytosolic fraction contains dehydrogenases that can mediate the reduction of ketones. oup.comnih.gov

Table 2: Potential In Vitro Biotransformation Pathways of Diisobutylcarbinol

| Biotransformation Reaction | Cellular Fraction | Potential Enzyme Family |

| Oxidation to Ketone | Microsomes, Cytosol | Alcohol Dehydrogenases, Cytochrome P450 |

| Alkyl Hydroxylation | Microsomes | Cytochrome P450 |

| Ketone Reduction | Cytosol | Carbonyl Reductases |

| This table outlines the likely biotransformation pathways and enzymatic contributors based on general knowledge of secondary alcohol and ketone metabolism. |

The enzymes responsible for the metabolism of Diisobutylcarbinol are predicted to be primarily from the cytochrome P450 (CYP) superfamily and alcohol dehydrogenases (ADHs). nih.govacs.org CYPs are known to catalyze the oxidation of a wide variety of substrates, including alcohols and alkanes. acs.orgoup.com Specifically, they are involved in the hydroxylation of alkyl chains, a key step in DIBC metabolism. nih.govoup.com Alcohol dehydrogenases, found in the cytosol, are primary catalysts for the interconversion of alcohols and their corresponding aldehydes or ketones. nih.gov

NADPH-cytochrome P450 reductase can also play a role in the metabolic reduction of ketones. nih.gov The specific CYP isozymes involved in DIBC metabolism have not been identified, but studies with other ketones and alcohols suggest that families like CYP2B, CYP2E1, and CYP4A could be involved. nih.gov Further research using recombinant human CYP enzymes could precisely identify the key enzymes responsible for the biotransformation of Diisobutylcarbinol.

In Vitro Cellular Metabolism Investigations

Pharmacokinetic Assessments Using this compound

Studies on DIBC in rat models have demonstrated that it is well-absorbed following oral administration. nih.gov The use of this compound in such studies would allow for precise quantification of absorption rates and the extent of bioavailability without interference from endogenous compounds. By tracking the 13C label, researchers can accurately measure the concentration of the administered compound in blood plasma and various tissues over time, providing a clear picture of its distribution throughout the body.

A key metabolic feature of DIBC is its interconversion with Diisobutyl ketone (DIBK). nih.gov When this compound is administered, it would be metabolically converted to 13C4-labeled DIBK. Tracking both 13C-labeled compounds simultaneously would provide invaluable data on the dynamics of this metabolic equilibrium in different tissues.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Parameter | Value (Hypothetical) | Description |

| Tmax (h) | 0.5 - 1.0 | Time to reach maximum plasma concentration. |

| Cmax (µg/mL) | Variable | Maximum plasma concentration, dependent on dose. |

| Bioavailability (%) | High | Expected to be well-absorbed systemically. |

| Volume of Distribution (L/kg) | Moderate to High | Indicates distribution into tissues outside of the bloodstream. |

This table is illustrative and based on the expected pharmacokinetic profile of a small, lipophilic molecule like Diisobutylcarbinol.

The elimination of DIBC from the body is a multifaceted process. A significant finding from studies on DIBC is the substantial evidence of enterohepatic recirculation of both DIBC and its metabolites. nih.gov Enterohepatic recirculation is a process where compounds are excreted from the liver into the bile, stored in the gallbladder, and then released into the small intestine, where they can be reabsorbed back into the bloodstream. nih.govrsc.orgnih.gov This recycling process can prolong the elimination half-life of a compound. nih.govrsc.orgnih.gov

The use of this compound would be particularly advantageous in studying these elimination kinetics. By monitoring the appearance and disappearance of the 13C-labeled parent compound and its metabolites in plasma, urine, and feces, researchers can quantify the extent of enterohepatic recirculation and accurately determine the elimination half-life. For instance, multiple peaks in the plasma concentration-time profile after a single dose would be a strong indicator of enterohepatic recirculation. nih.govrsc.org

Table 2: Evidence of Enterohepatic Recirculation of Diisobutylcarbinol (DIBC) and its Metabolites

| Compound | Evidence of Enterohepatic Recirculation | Implication for this compound |

| Diisobutylcarbinol (DIBC) | Yes, substantial evidence in rat models. nih.gov | This compound is expected to undergo enterohepatic recirculation, prolonging its presence in the body. |

| DIBC-alcohol (metabolite) | Yes, substantial evidence in rat models. nih.gov | The 13C-labeled metabolites of this compound would also be subject to this process. |

| Diisobutyl ketone (DIBK) | Yes, substantial evidence in rat models. nih.gov | The interconverted 13C4-labeled ketone would also be recirculated. |

This compound in Chemical Reaction Mechanism Elucidation

Isotopically labeled compounds are indispensable tools for elucidating the intricate details of chemical reaction mechanisms. fiveable.me While specific studies employing this compound for this purpose are not documented, the principles of its application can be inferred from studies on other 13C-labeled alcohols.

The 13C label in this compound acts as a "tag" that allows chemists to follow the fate of the carbon atoms throughout a chemical transformation. By analyzing the position of the 13C atoms in the reaction products and any isolated intermediates, it is possible to deduce the sequence of bond-breaking and bond-forming events.

For example, in the oxidation of this compound, if the goal is to determine whether the reaction proceeds through a specific intermediate, the isotopic signature of the intermediate and the final product would provide definitive evidence. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to detect the location of the 13C label. fiveable.me

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.govresearchgate.net Measuring the KIE can provide profound insights into the rate-determining step of a reaction and the structure of the transition state. nih.govresearchgate.net

In the context of this compound, a primary 13C KIE would be observed if the C-H or C-C bond involving one of the labeled carbon atoms is broken in the rate-determining step. For instance, in an oxidation reaction where the hydrogen atom attached to the carbon bearing the hydroxyl group is removed in the slowest step, a significant KIE would be expected when that carbon is a 13C atom. The magnitude of the KIE can help to distinguish between different possible mechanisms, such as a concerted versus a stepwise pathway.

Table 3: Illustrative Kinetic Isotope Effects for the Oxidation of a Secondary Alcohol

| Reaction Step Involving Labeled Carbon | Expected 13C KIE (k12/k13) | Mechanistic Insight |

| C-H bond cleavage in rate-determining step | > 1.0 (typically 1.02 - 1.05) | Indicates that the C-H bond is being broken in the transition state of the slowest step. |

| C-C bond cleavage in rate-determining step | > 1.0 (can be larger than for C-H) | Suggests that a carbon-carbon bond is cleaved during the rate-limiting part of the reaction. |

| No bond cleavage involving the labeled carbon in the rate-determining step | ~ 1.0 | Implies that the bond to the labeled carbon is not broken in the slowest step of the reaction. |

This table provides a general illustration of how KIE values are interpreted in the study of reaction mechanisms.

Advanced Research Methodologies Incorporating Diisobutylcarbinol 13c4

Integration with High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) offers unparalleled accuracy in mass measurement, a critical feature for distinguishing between metabolites with very similar masses. When used in conjunction with isotopically labeled compounds like Diisobutylcarbinol-13C4, HRMS becomes a formidable tool for metabolite identification and spatial mapping.

Advanced Metabolite Identification via Accurate Mass Measurement

The primary metabolic pathway of Diisobutylcarbinol (DIBC) involves its interconversion with Diisobutyl ketone (DIBK) and subsequent hydroxylation to form alcohol derivatives. nih.gov The use of this compound, which has a precisely known increase in mass due to the four 13C atoms, allows for the unambiguous identification of its metabolites.

In a typical experiment, a biological system is exposed to this compound. Samples are then analyzed using an HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) mass spectrometer. The high-resolution capabilities of these instruments allow for the generation of confident molecular formulas from the accurate mass measurements of detected ions. hmdb.ca

Researchers can specifically search the acquired data for the predicted masses of 13C4-labeled metabolites. For instance, the mass of the parent compound, this compound, will be higher by a specific amount compared to its unlabeled counterpart. As it is metabolized, this mass difference is conserved in its metabolic products. This allows for the clear differentiation of true metabolites from endogenous molecules or potential "metabonates"—false metabolites that can arise from sample preparation. researchgate.net

The table below illustrates the expected accurate masses for this compound and its primary predicted metabolites, which would be targeted for identification in an HRMS analysis.

| Compound Name | Molecular Formula | Predicted Monoisotopic Mass (Da) |

| This compound | C5¹³C4H20O | 148.1639 |

| Diisobutyl ketone-13C4 | C5¹³C4H18O | 146.1482 |

| Hydroxylated DIBC-13C4 | C5¹³C4H20O2 | 164.1588 |

This interactive table allows for sorting and filtering of the data.

By using a full-scan data acquisition approach combined with post-acquisition data mining, researchers can retrospectively search for these specific masses, ensuring that no potential metabolite is overlooked. researchgate.net This method provides a high level of confidence in the structural elucidation of the metabolic products derived from this compound.

Mass Spectrometry Imaging (MSI) with Isotope Tracing

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules within a tissue section without the need for labeling antibodies. medchemexpress.com When combined with stable isotope tracing using compounds like this compound, MSI can map the metabolic flow and heterogeneity of the compound's conversion within different regions of a tissue. nih.govnih.gov

In an MSI experiment, thin sections of tissue from a subject exposed to this compound are mounted onto a target plate and coated with a matrix that facilitates desorption and ionization of the molecules. A laser is then rastered across the tissue surface, acquiring a full mass spectrum at each pixel. This process generates a molecular map, showing the location and intensity of hundreds of molecules, including the administered labeled compound and its metabolites.

The key advantage here is the ability to distinguish the exogenous labeled compounds from the endogenous (unlabeled) molecular background. For example, by mapping the ion corresponding to the mass of this compound, its initial distribution can be visualized. Subsequently, by mapping the masses of its 13C4-labeled metabolites, such as Diisobutyl ketone-13C4, researchers can observe where the metabolic conversion is most active. This spatial metabolic information is crucial for understanding tissue-specific metabolism and potential sites of bioaccumulation or toxicity. foodb.ca Recent advancements have even pushed the spatial resolution of MSI to the single-cell level, offering unprecedented detail in metabolic turnover. acros.com

Coupling with Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in chemistry and biochemistry. Its ability to probe the chemical environment of specific nuclei makes it exceptionally well-suited for analyzing isotopically labeled compounds.

13C-NMR for Structural Confirmation and Positional Enrichment Analysis

While HRMS provides the elemental composition of metabolites, NMR, particularly 13C-NMR, provides direct insight into the carbon framework of a molecule, confirming the exact structure of the metabolites of this compound. The 13C label acts as a powerful probe. Because the natural abundance of 13C is only 1.1%, the signals from the enriched positions in this compound and its metabolites will be significantly enhanced in the 13C-NMR spectrum.

This enrichment allows for the use of advanced NMR experiments like the INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), which can trace direct carbon-carbon bonds. By applying this to a purified metabolite of this compound, the complete carbon skeleton can be mapped out, providing unambiguous structural confirmation.

Furthermore, NMR can determine the positional enrichment of the 13C label within the molecule. This is particularly valuable for studying complex metabolic pathways where a molecule might be broken down and its carbon atoms re-incorporated into different metabolites. While Diisobutylcarbinol's metabolism is relatively direct, positional analysis can confirm that the core carbon structure remains intact during its conversion to Diisobutyl ketone and subsequent hydroxylations. The large chemical shift range of 13C-NMR also reduces signal overlap, which is often a challenge in the analysis of complex biological mixtures.

The following table shows hypothetical 13C-NMR chemical shift data for this compound, highlighting the carbons that would show enhanced signals due to isotopic labeling. The exact labeled positions would be known from the synthesis of the tracer.

| Carbon Position | Expected Chemical Shift (ppm) | Labeling Status |

| C1, C7 | ~22 | Labeled |

| C2, C6 | ~25 | Labeled |

| C3, C5 | ~49 | Unlabeled |

| C4 | ~68 | Unlabeled |

This interactive table provides a hypothetical representation of labeled positions for illustrative purposes.

Multi-Nuclear NMR for Complex System Analysis

For a comprehensive understanding of how this compound interacts within a biological system, multi-nuclear and multi-dimensional NMR techniques are employed. These methods can correlate different types of nuclei (e.g., ¹H, ¹³C, ¹⁵N) to build a detailed picture of molecular structure and interactions.

Isotope-aided methods are essential for the analysis of complex systems. For instance, a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment would be a standard method to apply. This experiment generates a spectrum with peaks corresponding to each carbon atom that is directly bonded to a proton. For this compound and its metabolites, the signals from the labeled carbon positions and their attached protons would be selectively enhanced and easily identified.

This approach is highly effective for analyzing complex mixtures, such as cell extracts or biofluids, as it can resolve signals from the labeled compound of interest from a vast background of other endogenous molecules. By combining ¹H, ¹³C, and potentially other nuclei like ²H or ¹⁵N through advanced labeling strategies and multi-dimensional experiments, researchers can study the structure, dynamics, and interactions of this compound and its metabolites in their native environment with atomic-level detail.

Future Directions and Emerging Research Avenues for Diisobutylcarbinol 13c4

Expansion of Diisobutylcarbinol-13C4 Applications in Environmental Chemical Research

The use of stable isotope-labeled compounds as internal standards has revolutionized environmental analysis by enabling accurate quantification of trace contaminants. isotope.com For instance, 13C-labeled polycyclic aromatic hydrocarbons (PAHs) are instrumental in achieving low detection limits in water and tissue samples. mdpi.com Given that its unlabeled counterpart, Diisobutylcarbinol, is used in various industrial applications, it has the potential to be released into the environment. monumentchemical.com

Future research could therefore focus on utilizing this compound as an internal standard for the sensitive and accurate monitoring of Diisobutylcarbinol in environmental matrices such as water, soil, and air. This would be crucial for assessing its environmental fate, transport, and potential impact. Furthermore, this compound could serve as a tracer in laboratory and field studies to investigate the biodegradation and transformation pathways of Diisobutylcarbinol and related branched-chain alcohols in various ecosystems. Following the turnover of the 13C-labeled substrate into dissolved inorganic carbon (DIC) can provide immediate evidence of its microbial transformation. libretexts.org

Development of Novel Synthetic Strategies for Enhanced Isotopic Purity

The utility of any isotopically labeled standard is directly linked to its isotopic purity. High enrichment levels are critical to minimize interference from naturally abundant isotopes and to ensure the accuracy of quantitative analyses. pharmaffiliates.com While various methods exist for the synthesis of 13C-labeled compounds, the development of novel, efficient, and cost-effective synthetic routes for this compound with exceptional isotopic purity remains a key research avenue. mdpi.comnih.gov

Future research in this area could explore:

Novel Catalytic Methods: Investigating new catalytic systems for the selective introduction of 13C isotopes into the Diisobutylcarbinol backbone. This could involve exploring advanced organometallic catalysts or biocatalytic approaches.

Advanced Purification Techniques: Developing and optimizing purification methods, such as preparative chromatography, to achieve the highest possible isotopic and chemical purity of the final product.

A critical aspect of this research will be the accurate determination of isotopic purity. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, allowing for the precise measurement of isotopolog distribution and the calculation of isotopic enrichment. researchgate.net

Table 1: Examples of 13C4-Labeled Compounds and Their Synthesis

| Labeled Compound | Synthetic Precursor | Key Reaction Type | Reference |

| [13C4]-∆9-Tetrahydrocannabinol | [13C4]-Olivetol | Condensation with (+)-apoverbenone | nih.gov |

| [13C4]-1,4-Dihydropyridines | 13C2-Sodium acetate | Hantzsch modified method | nih.gov |

| [13C4]-Diacetoxyscirpenol | T2-triol | Peracetylation with [13C4]-acetic anhydride | microtracesolutions.com |

Integration with Multi-Omics Approaches for Systems-Level Understanding

Stable isotope labeling has become an indispensable tool in metabolomics and other "multi-omics" fields, enabling the tracing of metabolic pathways and the quantification of metabolic fluxes. pharmaffiliates.comnih.gov The integration of this compound into such studies could provide unprecedented insights into the metabolic fate of this compound in biological systems.

Future research could involve:

Metabolic Fate Studies: Administering this compound to cell cultures or animal models to trace its absorption, distribution, metabolism, and excretion (ADME). This would help identify key metabolites and metabolic pathways involved in its biotransformation. A study on the unlabeled form showed that Diisobutylcarbinol and Diisobutyl ketone are interconverted metabolically in rats. nih.gov Using the labeled compound would allow for a more detailed and quantitative understanding of these processes.

Flux Analysis: Employing 13C metabolic flux analysis (13C-MFA) to quantify the rates of metabolic reactions related to Diisobutylcarbinol metabolism. researchgate.net This would provide a dynamic view of how the compound is processed by the cell.

Lipidomics and Proteomics: Investigating how Diisobutylcarbinol exposure affects the lipidome and proteome by using stable isotope labeling by amino acids in cell culture (SILAC) or other quantitative proteomics techniques in conjunction with this compound. This could reveal potential mechanisms of toxicity or biological activity.

The use of biologically generated 13C-labeled internal standards from organisms like yeast is also a growing trend in lipidomics to improve data normalization and accuracy. nih.govuni-regensburg.de

Predictive Modeling of Chemical and Metabolic Behavior Based on Isotopic Data

The data generated from studies using this compound can be used to develop and validate predictive models of its chemical and metabolic behavior. Such models are crucial for risk assessment and for understanding the broader biological implications of exposure to this and similar compounds.

Emerging research avenues include:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Using the quantitative data from ADME studies with this compound to build robust PK/PD models. These models can predict the time course of the compound and its metabolites in the body and relate it to potential biological effects.

Quantitative Structure-Activity Relationship (QSAR) Models: While not directly reliant on isotopic data, the metabolic pathways elucidated using this compound can inform the development of more accurate QSAR models for predicting the toxicity of related branched-chain alcohols.

Metabolic Network Modeling: Integrating the flux data obtained from 13C-MFA experiments into genome-scale metabolic models. isotope.com This can help to understand the systemic effects of Diisobutylcarbinol on cellular metabolism and to predict potential metabolic bottlenecks or rerouting of pathways. The development of computational tools to simulate and analyze instationary carbon labeling experiments will be crucial for this endeavor. saylor.org

Role in Standardizing Analytical Measurements across Research Disciplines

The use of stable isotope-labeled internal standards is a cornerstone of achieving accuracy and comparability of analytical measurements across different laboratories and research disciplines. isotope.com this compound has the potential to serve as a crucial reference material for the standardization of analytical methods for a class of industrial chemicals.

Key roles in this area include:

Certified Reference Material (CRM): The development of this compound as a CRM would provide a benchmark for method validation and quality control in clinical, environmental, and industrial laboratories. libretexts.org

Inter-laboratory Comparison Studies: Utilizing this compound in round-robin tests to assess and improve the proficiency of different laboratories in quantifying branched-chain alcohols.

Harmonization of Analytical Protocols: Promoting the use of this compound as an internal standard to harmonize analytical protocols for the analysis of industrial solvents and fragrance ingredients in various matrices. This is essential for regulatory purposes and for ensuring the reliability of data used in risk assessments. The use of at least two reference materials is often recommended for the normalization of measured isotopic compositions.

Q & A

How can researchers ensure reproducibility when synthesizing Diisobutylcarbinol-13C4?

Methodological Answer:

To ensure reproducibility, document all experimental parameters (e.g., temperature, solvent ratios, catalyst amounts) in appendices, adhering to guidelines for supplementary materials . Validate synthesis outcomes using analytical techniques like NMR or mass spectrometry, cross-referencing with isotopic purity standards. Incorporate iterative testing to identify critical variables affecting yield, as outlined in frameworks for experimental replication .

What analytical techniques are optimal for characterizing isotopic purity in this compound?

Methodological Answer:

High-resolution mass spectrometry (HRMS) and ¹³C-NMR are critical for confirming isotopic enrichment. Validate results against certified reference materials (e.g., forensic standards) to ensure accuracy . Include uncertainty calculations for isotopic ratios, aligning with criteria for data reliability and reproducibility .

How should conflicting data from isotopic tracing experiments involving this compound be resolved?

Methodological Answer:

Apply triangulation by cross-verifying results with alternative techniques (e.g., LC-MS vs. isotope-ratio MS). Re-examine experimental conditions (e.g., sample preparation, instrument calibration) to identify systematic errors. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether contradictions arise from methodological flaws or novel findings .

What frameworks guide the formulation of advanced research questions for mechanistic studies using this compound?

Methodological Answer:

Structure questions using the PICO framework:

- Population/Problem: Target reaction or metabolic pathway.

- Intervention: Use of ¹³C-labeled compound.

- Comparison: Unlabeled vs. labeled kinetic profiles.

- Outcome: Isotope effect quantification.

Ensure novelty and feasibility by reviewing primary literature and avoiding redundancies, as emphasized in research question design .

How can researchers design experiments to study metabolic pathways using this compound?

Methodological Answer:

Incorporate control groups (unlabeled analogs) to isolate isotope effects. Use time-course sampling paired with tracer kinetic modeling. Adhere to ethical guidelines for in vitro systems, ensuring proper disposal protocols for labeled compounds. Reference methodologies from systematic reviews on isotopic tracing .

What are best practices for presenting this compound data in peer-reviewed publications?

Methodological Answer:

Follow journal-specific guidelines for figures: limit chemical structures to 2–3 in graphics and avoid overloading with numerical data . Use appendices for raw spectra, isotopic enrichment tables, and detailed synthetic protocols . Discuss limitations, such as signal-to-noise ratios in ¹³C detection, to contextualize findings .

How can researchers optimize experimental workflows for high-throughput screening of this compound derivatives?

Methodological Answer:

Prioritize automation (e.g., robotic liquid handlers) for synthesis and purification. Use design-of-experiments (DoE) to minimize variables and maximize efficiency. Validate workflows with orthogonal analytical methods (e.g., HPLC vs. GC-MS) to ensure robustness. Reference criteria for task distribution and milestone planning in collaborative research .

What strategies mitigate bias in interpreting data from this compound studies?

Methodological Answer:

Blind data analysis by masking sample identities during interpretation. Use pre-defined statistical thresholds (e.g., p < 0.01) to avoid confirmation bias. Document all assumptions in research logs, as recommended in qualitative research frameworks to minimize subjective influence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.